![molecular formula C9H10ClNO3S B14623173 Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- CAS No. 56218-62-3](/img/structure/B14623173.png)
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of an acetyl group attached to a sulfonamide moiety, which is further substituted with a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- can be synthesized through the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) . These reactions typically require anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, yielding a mixture of acetyl chloride and acetic acid . This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Hydrolysis: Reacts with water to form acetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary amines to form N-substituted amides.
Water: Hydrolysis occurs readily in the presence of water.
Electrophiles: Various electrophiles can be used for substitution reactions on the aromatic ring.
Major Products Formed
Amides: Formed from the reaction with amines.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Acetic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of esters and amides.
Medicinal Chemistry: Investigated for its potential as a neurotensin receptor type 2 (NTS2) selective analgesic.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Mécanisme D'action
The mechanism of action of acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, it has been shown to interact with neurotensin receptors, mimicking the endogenous ligand neurotensin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a 4-methylphenyl group.
Sulfonyl Chloride: Contains a sulfonyl group but lacks the acetyl moiety.
Uniqueness
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is unique due to its combination of an acetyl group, a sulfonamide moiety, and a 4-methylphenyl group.
Propriétés
Numéro CAS |
56218-62-3 |
|---|---|
Formule moléculaire |
C9H10ClNO3S |
Poids moléculaire |
247.70 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylamino]acetyl chloride |
InChI |
InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-6-9(10)12/h2-5,11H,6H2,1H3 |
Clé InChI |
JXPXUBAOMJZFIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



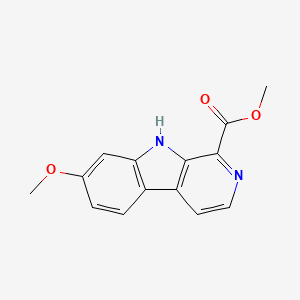


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
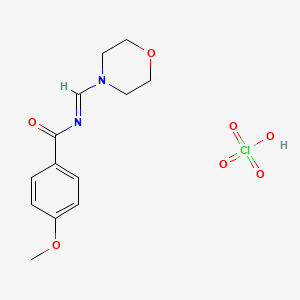

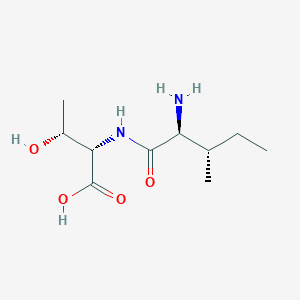
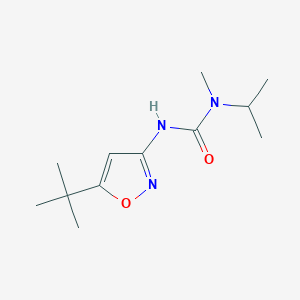
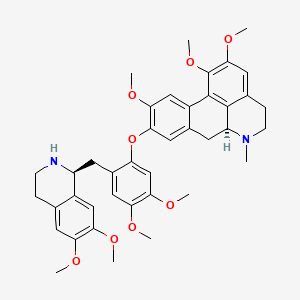
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


